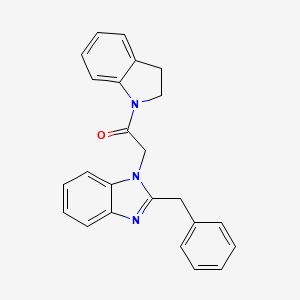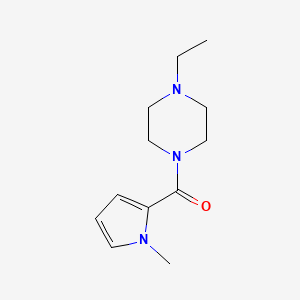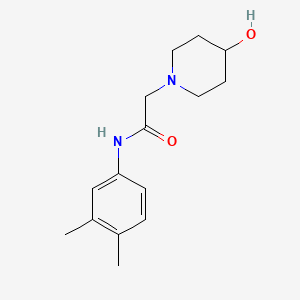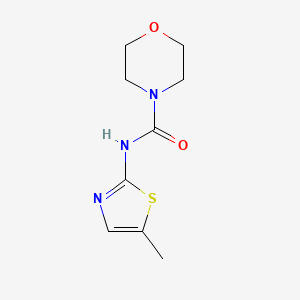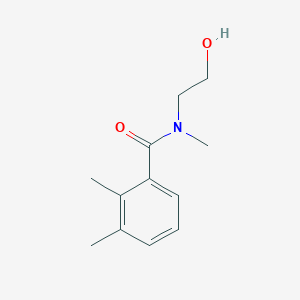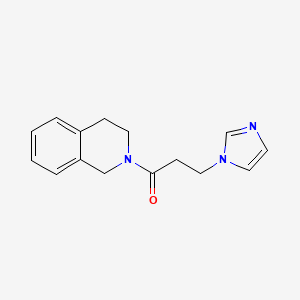
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one, also known as DIPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been shown to increase the activity of certain antioxidant enzymes, which help to protect cells from oxidative damage. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. One area of interest is the development of new antibiotics and antiviral drugs based on the anti-bacterial and anti-viral properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. Another potential application of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2. Finally, further research is needed to explore the potential anti-cancer properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one and its potential as a cancer treatment.
Synthesemethoden
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through the reaction of the intermediate compound with imidazole and formaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been extensively studied for its potential applications in various fields such as medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(6-8-17-10-7-16-12-17)18-9-5-13-3-1-2-4-14(13)11-18/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICQFQGVMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)
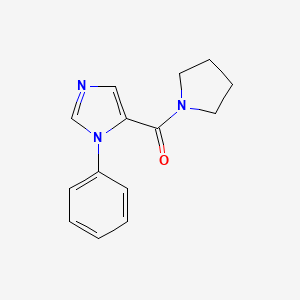
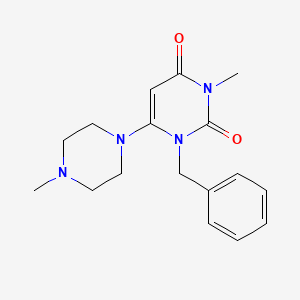
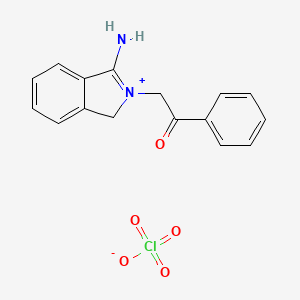
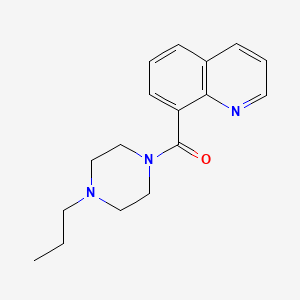
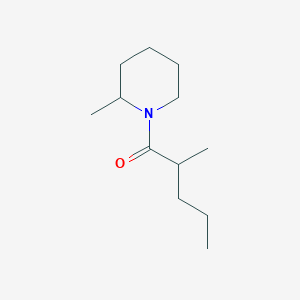
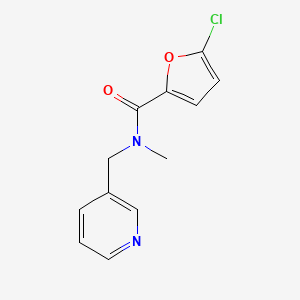
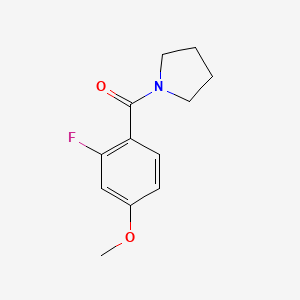
![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)
